6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-300046 are not widely documented in publicly available sources. typical preparation methods for similar compounds involve multi-step organic synthesis processes, including the use of various reagents and catalysts under controlled conditions. Industrial production methods would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency.
Chemical Reactions Analysis
WAY-300046 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-300046 has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interactions with other chemicals.
Biology: WAY-300046 is studied for its antibacterial properties, particularly against gram-positive bacteria.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently approved for medical use.
Industry: The compound may be used in the development of new antibacterial agents and other industrial applications where its chemical properties are beneficial.
Mechanism of Action
The mechanism of action of WAY-300046 involves its interaction with bacterial cells, leading to the inhibition of bacterial growth. The compound targets specific pathways and molecular structures within the bacteria, disrupting their normal functions and ultimately causing cell death .
Comparison with Similar Compounds
WAY-300046 can be compared with other antibacterial compounds, such as:
Penicillin: Unlike WAY-300046, penicillin targets the bacterial cell wall synthesis.
Tetracycline: This compound inhibits protein synthesis in bacteria, whereas WAY-300046 has a different mechanism of action.
Ciprofloxacin: This compound targets bacterial DNA gyrase, while WAY-300046 targets different pathways.
The uniqueness of WAY-300046 lies in its specific mechanism of action and its effectiveness against gram-positive bacteria .
Properties
IUPAC Name |
6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-3-4-9(5-8(7)2)13-10-6-11(16)15-12(17)14-10/h3-6H,1-2H3,(H3,13,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOQUXIEIBVQHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)NC(=O)N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332119 | |
Record name | 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24786913 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41648-10-6 | |
Record name | 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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